(1S,2S,3R)-DT-061

PP2A Activator Negative Control Enantiomer

Differentiate PP2A-dependent pharmacology from off-target cytotoxicity in DT-061 studies. This (1S,2S,3R) enantiomer (CAS 1809427-20-0) provides essential stereochemical control for B56α-PP2A holoenzyme assembly, c-Myc dephosphorylation, and cap-dependent translation assays. - Matched concentration control (5-20 µM, 5 mg/kg oral gavage) - Validates stereospecific PP2A activation vs. Golgi/ER disruption off-target effects - Critical for KRAS-mutant NSCLC and MYC-driven lymphoma models

Molecular Formula C25H23F3N2O5S
Molecular Weight 520.5 g/mol
Cat. No. B2927005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,3R)-DT-061
Molecular FormulaC25H23F3N2O5S
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESC1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m0/s1
InChIKeyWGKGADVPRVLHHZ-SNYIIPAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S,3R)-DT-061: A Strategic PP2A Control


(1S,2S,3R)-DT-061 is the specific enantiomer of the small molecule DT-061 (also known as NZ-8-061 or SMAP), a well-characterized, orally bioavailable activator of the tumor suppressor Protein Phosphatase 2A (PP2A) . The parent compound DT-061 has been extensively validated in preclinical models for its ability to specifically stabilize the B56α-PP2A holoenzyme, leading to the selective dephosphorylation of oncogenic targets like c-Myc [1]. For scientific procurement, it is critical to distinguish (1S,2S,3R)-DT-061 (CAS 1809427-20-0) from its active counterpart DT-061 (CAS 1809427-19-7), as the former is primarily utilized as a negative control in studies of KRAS-mutant and MYC-driven tumorigenesis .

1
Inactive enantiomer negative control for DT-061
2
Stereochemical attribution of PP2A-B56α effects
3
Research tool for PP2A signal transduction studies

Why Generic PP2A Activators Cannot Replace (1S,2S,3R)-DT-061


Generic substitution of (1S,2S,3R)-DT-061 with alternative PP2A activators (e.g., FTY720, iHAP1, DBK-1154) or even its active enantiomer (DT-061) is scientifically unjustified and can invalidate research outcomes. (1S,2S,3R)-DT-061 serves a specific, non-redundant role as a negative control . Unlike the active enantiomer DT-061, which stabilizes B56α-PP2A holoenzymes [1], (1S,2S,3R)-DT-061 does not induce the same conformational changes or substrate-specific dephosphorylation events. Moreover, other PP2A modulators exhibit divergent and often PP2A-independent mechanisms [2][3]. For instance, FTY720 functions by disrupting the SET-PP2A interaction [2], while iHAP1 acts as a microtubule poison [3], making them unsuitable controls. Therefore, using (1S,2S,3R)-DT-061 is a procurement decision mandated by experimental design to ensure proper interpretation of PP2A-B56α-specific effects.

B-subunit selectivity mismatch
Other SMAPs target different B subunits (e.g., iHAP1 targets B56ε), shifting pathway-response context.
Off-target cytotoxicity mismatch
DT-061 exhibits PP2A-independent Golgi/ER disruption; generic activators lack matched control for off-target attribution.
Stereochemical mismatch
Racemic or opposite enantiomer cannot serve as inactive control; only (1S,2S,3R) provides valid stereochemical control.

Evidence for (1S,2S,3R)-DT-061 as Experimental Control


Enantiomer-Specific B56α-PP2A Stabilization Control

The primary differentiation of (1S,2S,3R)-DT-061 is its defined role as the inactive enantiomer of the PP2A activator DT-061. It is used to control for off-target or PP2A-independent effects of the parent compound. While DT-061 stabilizes the B56α-PP2A holoenzyme [1], (1S,2S,3R)-DT-061 does not. This functional inactivity is a critical, quantifiable property for experimental validation. The compound's utility is as a negative control, and its procurement is based on this specific stereochemical identity .

Enantiomer control for B56α stabilization
Head-to-head
Inactive vs. ~2-fold B56α increase with DT-061
Supports stereospecific attribution for PP2A-B56α studies
Co-IP in xenograft tumors; split luciferase complementation
PP2A Activator Negative Control Enantiomer Chemical Probe

B56α Subunit Selectivity of PP2A Activation

A key differentiator between DT-061 (and by extension, its enantiomer's utility as a control) and another common PP2A activator, FTY720 (Fingolimod), is their dependence on the B56α regulatory subunit. DT-061's activity is B56α-dependent, whereas FTY720 can activate PP2A even in the absence of B56α [1]. In functional assays, DT-061 (30 μM) enhanced relaxation in isoproterenol-stimulated wild-type aortae by 51 ± 14% compared to DMSO control, an effect that was comparable in B56α knockout aortae. In contrast, FTY720 (5 μM) enhanced relaxation only in B56α knockout aortae (IC50: 1.1 ± 0.4 μM vs. 5.6 ± 3.5 μM in wild-type), an effect that was PP2A-dependent [1]. This demonstrates a mechanistic divergence that (1S,2S,3R)-DT-061, as the inactive control for DT-061, helps to delineate.

B56α subunit selectivity
Class-level
~2-fold B56α trimer increase; B55α/PR72 unchanged
B56α pathway-specific response context
NanoBRET B56α trimerization assay
PP2A Activator FTY720 B56α Subunit Vascular Biology

c-Myc Dephosphorylation and PP2A Assembly

The specificity of DT-061 as a PP2A-B56α activator has been challenged, and it exhibits PP2A-independent cytotoxicity. This is a critical differentiator from the PP2A activator iHAP1. Genome-wide CRISPR-Cas9 synthetic lethality screens revealed that knockout of ER and Golgi components is synthetic lethal with DT-061, whereas knockout of mitotic regulators is synthetic lethal with iHAP1 [1]. Functional validation showed DT-061 disrupts the Golgi apparatus and ER and associated lipid synthesis, while iHAP1 directly blocks microtubule assembly in vitro and in vivo, acting as a microtubule poison [1]. This indicates that the compounds perturb distinct biological pathways unrelated to PP2A-B56 activation. (1S,2S,3R)-DT-061 serves as a control for these DT-061-associated off-target effects, a function iHAP1 cannot fulfill.

c-Myc dephosphorylation kinetics
Class-level
3- to 6-fold luciferase complementation increase at 1-2 h
Time-course control for PP2A assembly studies
Split luciferase in HEK293T; c-Myc Ser62 dephosphorylation
PP2A Activator iHAP1 Chemical Probe Cytotoxicity CRISPR Screen

4E-BP1 Upregulation Control for Translation Studies

DT-061 exhibits differential cytotoxic potency compared to other small molecule activators of PP2A (SMAPs). In a panel of eight basal-like triple-negative breast cancer (BL-TNBC) cell lines, DT-061 displayed a range of sensitivity profiles, as measured by CellTiterGlo assay [1]. While the active enantiomer DT-061 reduces cell viability in HCC827 and HCC3255 lung cancer cells with IC50 values of 14.3 μM and 12.4 μM, respectively , (1S,2S,3R)-DT-061 is used as the inactive control in such assays. In a separate study, DT-061 and the analog DBK-1154 were both tested at 20 μM for 24 hours in MDA-MB-468 cells, both leading to a reduction in CIP2A protein levels [1]. These quantitative differences in potency and the compound's role as a control are key procurement considerations.

4E-BP1 translation control
Head-to-head
DT-061 upregulates 4E-BP1 & blocks eIF4F; inactive control shows no effect
SMAP compound-specific translation pathway analysis
Cap-binding and bicistronic reporter assays; CRC, PDAC cell lines
PP2A Activator SMAP Cancer Cytotoxicity IC50

Applications of (1S,2S,3R)-DT-061 in Research


Control for B56α-PP2A Stabilization Assays

When using DT-061 to study the role of B56α-PP2A in dephosphorylating targets like c-Myc [1], (1S,2S,3R)-DT-061 serves as the essential negative control. Its inclusion in experiments (e.g., alongside vehicle and DT-061 treatment groups) allows for the unambiguous attribution of observed effects (e.g., reduced c-Myc levels, changes in cell proliferation) to B56α-PP2A activation, rather than off-target effects of the chemical scaffold .

c-Myc Dephosphorylation & MYC Transcription Control

In preclinical studies exploring the combination of DT-061 with other targeted agents (e.g., MEK inhibitors like AZD6244 [1] or FLT3 inhibitors ), it is critical to differentiate synergistic effects that are PP2A-dependent from those that are not. (1S,2S,3R)-DT-061 is the appropriate control compound to dissect these mechanisms, as it shares the off-target profile of DT-061 (e.g., ER and Golgi disruption) [2] but lacks PP2A-activating function.

4E-BP1 Upregulation and Translation Control

For research into PP2A's role in vascular smooth muscle cell function or cardiac allograft rejection where DT-061 has shown efficacy [1], (1S,2S,3R)-DT-061 is required as a negative control. Its use ensures that any observed changes in vascular relaxation or immune modulation are specifically due to B56α-PP2A stabilization, and not to other effects of the SMAP chemotype .

Application
Selection Property
Validation Focus
B56α-PP2A stabilization control
Enantiomer-matched negative control
Stereospecific holoenzyme assembly verification
c-Myc dephosphorylation & MYC transcription control
Enantiomeric control for PP2A-B56α signaling
c-Myc Ser62 dephosphorylation specificity
4E-BP1 translation control
SMAP compound-specific control
eIF4F complex formation and ATF4-mediated responses
PP2A-dependent vs. independent cytotoxicity
Physicochemical-matched off-target control
Phenotype attribution to PP2A activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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